molecular formula C7H10N4O4S B14541842 N-Methyl-6-(methylamino)-5-nitropyridine-3-sulfonamide CAS No. 62009-27-2

N-Methyl-6-(methylamino)-5-nitropyridine-3-sulfonamide

Cat. No.: B14541842
CAS No.: 62009-27-2
M. Wt: 246.25 g/mol
InChI Key: UQTNLZDZGSZXBQ-UHFFFAOYSA-N
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Description

N-Methyl-6-(methylamino)-5-nitropyridine-3-sulfonamide is a complex organic compound that belongs to the class of pyridine derivatives This compound is characterized by the presence of a nitro group, a sulfonamide group, and two methylamino groups attached to a pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Methyl-6-(methylamino)-5-nitropyridine-3-sulfonamide typically involves multiple steps, starting from commercially available precursors. One common method involves the nitration of 6-methylamino-3-pyridinesulfonamide, followed by methylation. The reaction conditions often require the use of strong acids and bases, as well as controlled temperatures to ensure the desired product is obtained with high purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale nitration and methylation processes. These processes are optimized for efficiency and cost-effectiveness, often utilizing continuous flow reactors and automated systems to maintain consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions

N-Methyl-6-(methylamino)-5-nitropyridine-3-sulfonamide undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group under specific conditions.

    Reduction: The compound can be reduced to form different derivatives.

    Substitution: The sulfonamide group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Nucleophiles like amines and thiols can be used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield N-Methyl-6-(methylamino)-5-aminopyridine-3-sulfonamide.

Scientific Research Applications

N-Methyl-6-(methylamino)-5-nitropyridine-3-sulfonamide has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-Methyl-6-(methylamino)-5-nitropyridine-3-sulfonamide involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components. The sulfonamide group can inhibit certain enzymes, leading to various biological effects. The exact pathways and targets are still under investigation.

Comparison with Similar Compounds

Similar Compounds

  • N-Methyl-6-(methylamino)-3-pyridinecarboxamide
  • Nicotinamide

Uniqueness

N-Methyl-6-(methylamino)-5-nitropyridine-3-sulfonamide is unique due to its combination of functional groups, which confer distinct chemical and biological properties. Its nitro and sulfonamide groups make it a versatile compound for various applications, distinguishing it from other similar compounds.

Properties

CAS No.

62009-27-2

Molecular Formula

C7H10N4O4S

Molecular Weight

246.25 g/mol

IUPAC Name

N-methyl-6-(methylamino)-5-nitropyridine-3-sulfonamide

InChI

InChI=1S/C7H10N4O4S/c1-8-7-6(11(12)13)3-5(4-10-7)16(14,15)9-2/h3-4,9H,1-2H3,(H,8,10)

InChI Key

UQTNLZDZGSZXBQ-UHFFFAOYSA-N

Canonical SMILES

CNC1=C(C=C(C=N1)S(=O)(=O)NC)[N+](=O)[O-]

Origin of Product

United States

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